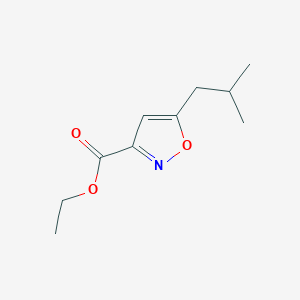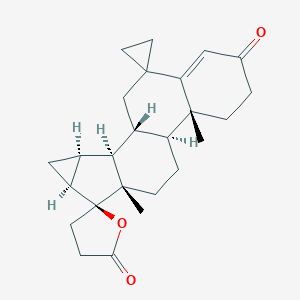
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as Memantine-EI, and it is a derivative of Memantine, which is a drug used to treat Alzheimer's disease. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.
Mecanismo De Acción
The mechanism of action of Memantine-EI is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. By blocking this receptor, Memantine-EI may help to protect neurons from excitotoxicity, which is a process that can lead to neuronal damage and death.
Efectos Bioquímicos Y Fisiológicos
Memantine-EI has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory. It has also been found to decrease the release of glutamate, which is a neurotransmitter that can cause excitotoxicity. Memantine-EI has been found to have a neuroprotective effect, which may help to prevent neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine-EI has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, Memantine-EI also has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully elucidate its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on Memantine-EI. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to determine the efficacy of Memantine-EI in treating these diseases. Another potential application is in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that may make it a valuable compound for the treatment of these conditions. Further research is needed to fully understand its potential applications. Overall, Memantine-EI is a promising compound for scientific research, and further studies are needed to fully elucidate its properties and potential applications.
Métodos De Síntesis
The synthesis of 1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a complex process that involves several steps. The starting material for the synthesis is Memantine, which is reacted with ethyl iodide and a base to obtain the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Memantine-EI has been found to have various applications in scientific research. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its potential use in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.
Propiedades
Número CAS |
102571-36-8 |
|---|---|
Nombre del producto |
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide |
Fórmula molecular |
C17H32INO |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
2-(1-adamantyloxy)propyl-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C17H32NO.HI/c1-5-18(3,4)12-13(2)19-17-9-14-6-15(10-17)8-16(7-14)11-17;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DAEWYFHVVJQUMX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-] |
SMILES canónico |
CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-] |
Sinónimos |
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



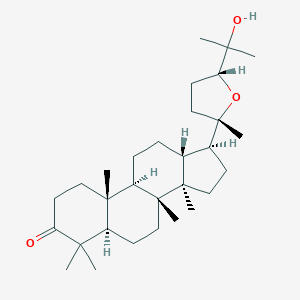

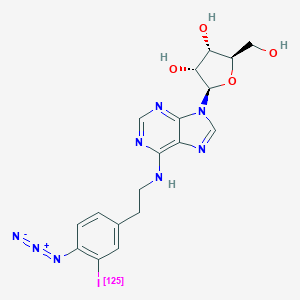
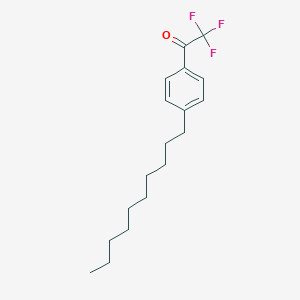
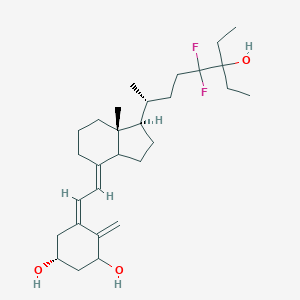
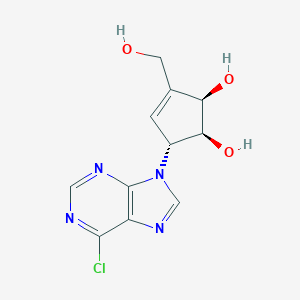
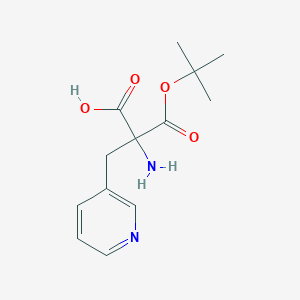
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
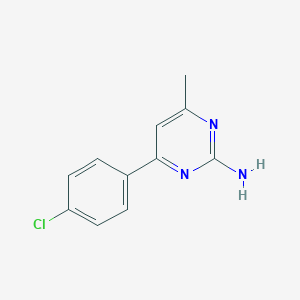
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
